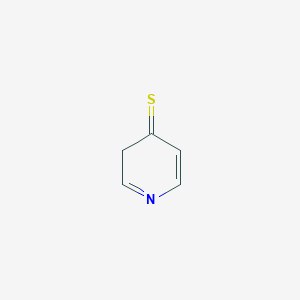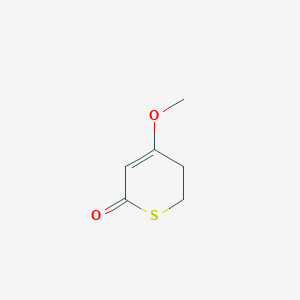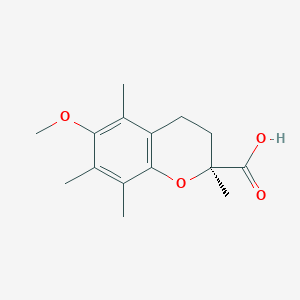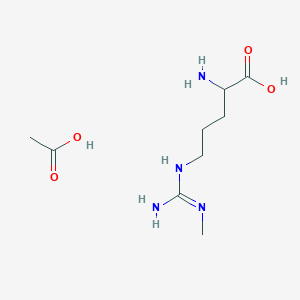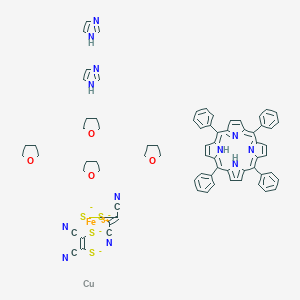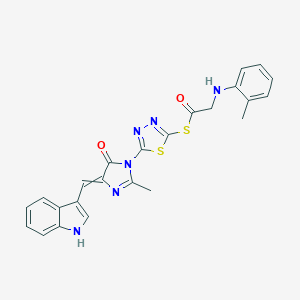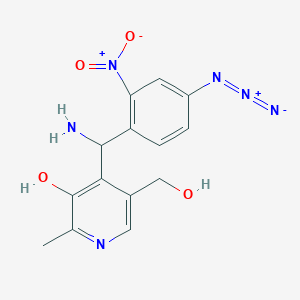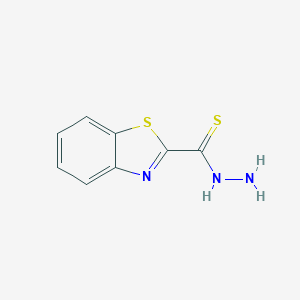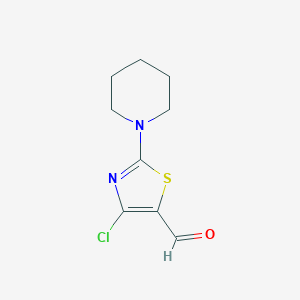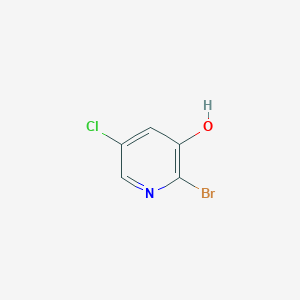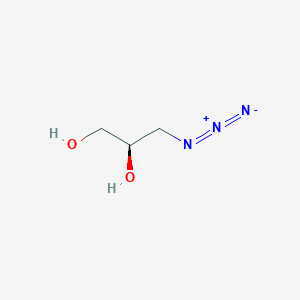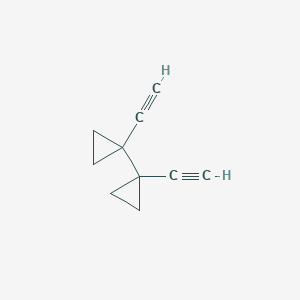
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, also known as ECPC, is a cyclopropane derivative that has been of interest to researchers due to its unique chemical structure and potential applications in scientific research. ECPC has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane involves the formation of a covalent bond between the ethynyl group of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane and the heme iron of cytochrome P450 enzymes. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to inhibit the activity of soluble epoxide hydrolase, an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other xenobiotics in the body, leading to an increase in their bioavailability. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to increase the levels of EETs in the body, which may have beneficial effects on blood pressure and inflammation. However, the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has several advantages as a tool for scientific research. It is a potent inhibitor of cytochrome P450 enzymes and soluble epoxide hydrolase, making it a useful tool for studying the mechanism of action of these enzymes. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane is also relatively stable and easy to handle in the laboratory. However, the use of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane in experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane research. One area of interest is the development of new synthetic methods for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane that are more efficient and yield higher purity. Another area of interest is the study of the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body, including its potential toxicity and effects on drug metabolism. Additionally, 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane may have potential applications in the development of new drugs that target cytochrome P450 enzymes and soluble epoxide hydrolase.
Métodos De Síntesis
Several methods have been reported for the synthesis of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, including the reaction of 1,1-dibromo-2-phenylcyclopropane with acetylene, the reaction of 1-phenyl-2-(trimethylsilyl)acetylene with 1-bromo-1-(1-phenylcyclopropyl)cyclopropane, and the reaction of 1-bromo-1-(1-phenylcyclopropyl)cyclopropane with lithium acetylide. The yield and purity of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been used in scientific research as a tool to study the mechanism of action of certain enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been used as a substrate for the study of cyclopropane ring-opening reactions catalyzed by enzymes such as cytochrome P450 and soluble epoxide hydrolase.
Propiedades
Número CAS |
133191-23-8 |
|---|---|
Nombre del producto |
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C10H10/c1-3-9(5-6-9)10(4-2)7-8-10/h1-2H,5-8H2 |
Clave InChI |
XWRZNWPHNDHWGO-UHFFFAOYSA-N |
SMILES |
C#CC1(CC1)C2(CC2)C#C |
SMILES canónico |
C#CC1(CC1)C2(CC2)C#C |
Sinónimos |
1,1-Bicyclopropyl, 1,1-diethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



